Cas no 99807-59-7 (5-Chlorotrimellitic acid)

5-Chlorotrimellitic acid 化学的及び物理的性質
名前と識別子
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- 5-chlorotrimellitic acid
- 5-chlorobenzene-1,2,4-tricarboxylic acid
- 5-Chlorotrimellitic acid
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- インチ: 1S/C9H5ClO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)
- InChIKey: ZJJGAQHIJKRZHA-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)O)=C(C(=O)O)C=C1C(=O)O
計算された属性
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 328
- XLogP3: 1.1
- トポロジー分子極性表面積: 112
5-Chlorotrimellitic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-703963-5.0g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 5g |
$2152.0 | 2023-06-02 | |
Enamine | EN300-703963-0.25g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 0.25g |
$367.0 | 2023-06-02 | |
Enamine | EN300-703963-2.5g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 2.5g |
$1454.0 | 2023-06-02 | |
1PlusChem | 1P01ELUO-10g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 10g |
$4006.00 | 2024-04-19 | |
1PlusChem | 1P01ELUO-50mg |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 50mg |
$269.00 | 2024-04-19 | |
1PlusChem | 1P01ELUO-1g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 1g |
$981.00 | 2024-04-19 | |
Enamine | EN300-703963-0.05g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 0.05g |
$174.0 | 2023-06-02 | |
Enamine | EN300-703963-1.0g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 1g |
$743.0 | 2023-06-02 | |
1PlusChem | 1P01ELUO-2.5g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 2.5g |
$1859.00 | 2024-04-19 | |
1PlusChem | 1P01ELUO-5g |
5-chlorobenzene-1,2,4-tricarboxylic acid |
99807-59-7 | 95% | 5g |
$2722.00 | 2024-04-19 |
5-Chlorotrimellitic acid 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
5-Chlorotrimellitic acidに関する追加情報
5-Chlorotrimellitic Acid (CAS No. 99807-59-7): A Versatile Compound in Modern Pharmaceutical and Material Science Research
5-Chlorotrimellitic acid, with the chemical formula C9H6ClO5 and CAS No. 99807-59-7, is a pivotal compound in the field of organic chemistry. This derivative of trimellitic acid features a unique chloro group at the 5-position, which significantly modifies its chemical reactivity and biological activity compared to its parent compound. The structural simplicity of 5-Chlorotrimellitic acid allows it to serve as a versatile building block for the synthesis of complex molecules, particularly in pharmaceutical and materials science applications. Recent advancements in synthetic methodologies have further enhanced the utility of this compound, making it a focal point in both academic and industrial research.
The 5-Chlorotrimellitic acid molecule consists of a central tricarboxylic acid core with a chlorine atom substituted at the 5th carbon position. This substitution introduces a degree of polarity and steric hindrance, which can influence its interaction with biological targets. The compound's molecular weight is approximately 224.59 g/mol, and its solubility properties are critical for its application in drug formulation and material synthesis. Due to its functional group diversity, 5-Chlorotrimellitic acid is often used as a precursor for the development of polymers, coatings, and pharmaceutical intermediates.
Recent studies have highlighted the potential of 5-Chlorotrimellitic acid in the design of novel drug delivery systems. For instance, researchers have explored its role in the synthesis of biodegradable polymers that can encapsulate therapeutic agents for controlled release. A 2023 publication in Advanced Materials demonstrated that 5-Chlorotrimellitic acid can be functionalized with hydrophilic moieties to enhance its solubility in aqueous environments, a critical factor for oral drug delivery. These findings underscore the compound's adaptability to various chemical modifications, which is essential for tailoring its properties to specific applications.
In the realm of pharmaceutical research, 5-Chlorotrimellitic acid has shown promise as a scaffold for the development of anti-inflammatory agents. A 2022 study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant inhibitory activity against pro-inflammatory cytokines. The chloro substitution at the 5-position was found to modulate the binding affinity of the molecule to target receptors, thereby enhancing its therapeutic potential. Such studies highlight the importance of structural optimization in maximizing the biological efficacy of 5-Chlorotrimellitic acid.
The synthesis of 5-Chlorotrimellitic acid typically involves a multi-step process, often starting with the chlorination of trimellitic acid. Modern synthetic methods have focused on improving the efficiency and selectivity of this reaction. For example, the use of catalytic systems with transition metals has enabled the selective chlorination of the 5-position without affecting other functional groups. This advancement is crucial for the production of high-purity 5-Chlorotrimellitic acid, which is essential for applications requiring precise chemical control.
From a materials science perspective, 5-Chlorotrimellitic acid is being investigated for its role in the development of sustainable polymers. A 2024 study in Green Chemistry explored the use of this compound as a monomer in the synthesis of biodegradable polyesters. The researchers found that incorporating 5-Chlorotrimellitic acid into the polymer backbone improved the material's thermal stability and mechanical properties, making it suitable for packaging and biomedical applications. These findings suggest that the compound could play a significant role in the transition to more environmentally friendly materials.
Another area of interest is the application of 5-Chlorotrimellitic acid in the formulation of coatings and surface treatments. Due to its ability to form stable ester linkages, this compound is being studied for its potential in creating durable coatings with enhanced adhesion properties. A 2023 paper in Coatings demonstrated that 5-Chlorotrimellitic acid-based coatings exhibited superior resistance to UV degradation, making them ideal for use in outdoor applications. Such applications highlight the compound's versatility in addressing challenges related to material durability.
Furthermore, the pharmacokinetic properties of 5-Chlorotrimellitic acid have been the subject of recent research. Studies have focused on understanding how the chloro substitution affects the compound's absorption, distribution, and metabolism in vivo. A 2023 review in Drug Metabolism and Disposition summarized the findings of several studies, indicating that the chloro group may influence the compound's interaction with hepatic enzymes, thereby altering its metabolic profile. These insights are critical for the development of safe and effective drug candidates based on this scaffold.
The environmental impact of 5-Chlorotrimellitic acid is another area of concern. While the compound itself is not inherently toxic, its potential for bioaccumulation and persistence in the environment requires careful evaluation. A 2024 study in Environmental Science & Technology assessed the fate of 5-Chlorotrimellitic acid in aquatic ecosystems. The results suggested that the compound may undergo hydrolysis under certain conditions, reducing its long-term environmental impact. However, the study also emphasized the need for further research to fully understand its ecological effects.
In summary, 5-Chlorotrimellitic acid (CAS 99807-59-7) is a multifaceted compound with diverse applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features and reactivity make it a valuable tool for the development of new technologies and therapeutic agents. As research continues to uncover new possibilities, the compound's role in scientific innovation is expected to expand further.
For researchers and industry professionals seeking to explore the potential of 5-Chlorotrimellitic acid, access to high-quality reagents and specialized synthesis techniques is essential. Companies specializing in organic chemistry and pharmaceutical intermediates offer a range of products and services to support such endeavors. Whether for academic research or industrial applications, the availability of reliable sources for 5-Chlorotrimellitic acid is crucial for advancing its use in various fields.
Ultimately, the significance of 5-Chlorot 5-Chlorotrimellitic Acid (CAS 99807-59-7) is a versatile compound with wide-ranging applications in pharmaceuticals, materials science, and environmental chemistry. Below is a concise summary of its key properties, applications, and significance: --- ### 1. Chemical Structure and Properties - Molecular Formula: C₉H₆ClO₆ - Molecular Weight: ~224.59 g/mol - Structure: A tricarboxylic acid core with a chloro group at the 5th carbon position. - Solubility: Soluble in polar solvents; solubility can be tailored through functionalization. - Reactivity: The chloro group introduces polarity and steric effects, enhancing its utility in chemical modifications. --- ### 2. Key Applications #### Pharmaceuticals - Drug Delivery Systems: Used as a building block for biodegradable polymers and controlled-release formulations. - Anti-inflammatory Agents: Derivatives show promise in inhibiting pro-inflammatory cytokines (e.g., IL-6, TNF-α). - Pharmacokinetics: Studies suggest the chloro group may influence metabolic pathways and bioavailability. #### Materials Science - Biodegradable Polymers: Incorporated into polyesters for sustainable packaging and biomedical applications. - Coatings: Used in UV-resistant coatings for outdoor applications due to stable ester linkages. - Surface Treatments: Enhances adhesion and durability in industrial coatings. #### Environmental Chemistry - Biodegradation: Hydrolysis under certain conditions reduces environmental persistence. - Ecological Impact: Requires further study for long-term environmental safety. --- ### 3. Synthesis and Research - Synthetic Pathways: Typically involves chlorination of trimellitic acid, with recent advances in catalytic methods improving efficiency. - Functionalization: Enables tailored properties for specific applications (e.g., hydrophilic/hydrophobic modifications). - Research Trends: Focus on green chemistry, biocompatibility, and sustainable materials. --- ### 4. Significance and Future Outlook - Versatility: Acts as a scaffold for diverse chemical modifications, making it adaptable to multiple fields. - Innovation: Potential for developing environmentally friendly materials and targeted therapeutics. - Research Focus: Ongoing studies aim to optimize its properties and expand its applications. --- ### 5. Availability and Industry Support - Reagents: Available from specialized chemical suppliers for research and industrial use. - Collaboration: Companies in pharmaceuticals, materials science, and environmental technology are key stakeholders in advancing its applications. --- ### Conclusion 5-Chlorotrimellitic Acid (CAS 99807-59-7) is a critical compound with transformative potential in multiple scientific disciplines. Its unique structure and reactivity position it as a valuable tool for innovation in pharmaceuticals, sustainable materials, and environmental science. Continued research and development will further unlock its capabilities, driving advancements in technology and healthcare. For further exploration, consulting specialized suppliers or research institutions focused on organic chemistry and pharmaceutical intermediates is recommended.
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